1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone
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Overview
Description
1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone is an organic compound that belongs to the class of benzodioxepines This compound is characterized by a benzene ring fused with a dioxepine ring, which is further substituted with a methyl group and an ethanone group
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other benzodioxepine derivatives, potentially altering their function and triggering downstream effects .
Biochemical Pathways
Related compounds have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory activities, suggesting that they may influence pathways related to these processes .
Pharmacokinetics
The compound’s physical properties, such as its melting point and boiling point, can provide some insight into its potential bioavailability .
Result of Action
Related compounds have been shown to exhibit antioxidant, antimicrobial, and anti-inflammatory activities, suggesting that they may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone typically involves the following steps:
Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through the reaction of catechol derivatives with suitable dihalides under basic conditions.
Methylation: The next step involves the introduction of the methyl group at the 8th position of the benzodioxepine ring. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Acylation: The final step involves the acylation of the benzodioxepine ring to introduce the ethanone group. This can be done using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted benzodioxepine derivatives.
Scientific Research Applications
1-(8-methyl-3,4-dihydro-2H-1
Properties
IUPAC Name |
1-(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-8-6-11-12(7-10(8)9(2)13)15-5-3-4-14-11/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEUSKOJOKJCKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)OCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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